molecular formula C19H21F2N5O2 B4476397 4-[4-[[4-(3,5-Difluorophenyl)triazol-1-yl]methyl]piperidine-1-carbonyl]pyrrolidin-2-one

4-[4-[[4-(3,5-Difluorophenyl)triazol-1-yl]methyl]piperidine-1-carbonyl]pyrrolidin-2-one

Cat. No.: B4476397
M. Wt: 389.4 g/mol
InChI Key: JOAQTCHDDSNEAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-[[4-(3,5-Difluorophenyl)triazol-1-yl]methyl]piperidine-1-carbonyl]pyrrolidin-2-one is a complex organic compound that has garnered significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-[[4-(3,5-Difluorophenyl)triazol-1-yl]methyl]piperidine-1-carbonyl]pyrrolidin-2-one typically involves multiple steps, including the formation of the triazole ring, the attachment of the difluorophenyl group, and the incorporation of the piperidine and pyrrolidinone moieties. Common synthetic methods include:

Industrial Production Methods: Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Reduction: Reduction reactions can convert functional groups within the molecule to more reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts are often used in coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

4-[4-[[4-(3,5-Difluorophenyl)triazol-1-yl]methyl]piperidine-1-carbonyl]pyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-[[4-(3,5-Difluorophenyl)triazol-1-yl]methyl]piperidine-1-carbonyl]pyrrolidin-2-one involves its interaction with specific molecular targets. For example, the triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity . This interaction can disrupt the synthesis of essential biomolecules, leading to its antifungal effects.

Comparison with Similar Compounds

Uniqueness: 4-[4-[[4-(3,5-Difluorophenyl)triazol-1-yl]methyl]piperidine-1-carbonyl]pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl group enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[4-[[4-(3,5-difluorophenyl)triazol-1-yl]methyl]piperidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N5O2/c20-15-5-13(6-16(21)8-15)17-11-26(24-23-17)10-12-1-3-25(4-2-12)19(28)14-7-18(27)22-9-14/h5-6,8,11-12,14H,1-4,7,9-10H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAQTCHDDSNEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=C(N=N2)C3=CC(=CC(=C3)F)F)C(=O)C4CC(=O)NC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-[[4-(3,5-Difluorophenyl)triazol-1-yl]methyl]piperidine-1-carbonyl]pyrrolidin-2-one
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4-[4-[[4-(3,5-Difluorophenyl)triazol-1-yl]methyl]piperidine-1-carbonyl]pyrrolidin-2-one
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4-[4-[[4-(3,5-Difluorophenyl)triazol-1-yl]methyl]piperidine-1-carbonyl]pyrrolidin-2-one

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